Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA
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Overview
Description
The compound Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds. This particular peptide is composed of alternating sequences of lysine, leucine, and aspartic acid residues, with an acetyl group at the N-terminus and an amide group at the C-terminus. The trifluoroacetic acid (TFA) is often used as a counterion in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of peptides like This compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The process is optimized for large-scale production by adjusting parameters such as reaction time, temperature, and solvent use.
Chemical Reactions Analysis
Types of Reactions
The peptide Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify the side chains of amino acids like lysine and aspartic acid.
Reduction: Reductive conditions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Carbodiimides for coupling reactions, protecting group reagents like Fmoc and Boc.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA is used as a model peptide to study peptide synthesis, folding, and stability. It serves as a standard in analytical techniques like mass spectrometry and chromatography.
Biology
In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. It can be labeled with fluorescent tags for imaging studies.
Medicine
In medicine, peptides like This compound are explored for their therapeutic potential. They can be designed to mimic natural peptides involved in signaling pathways, potentially leading to new treatments for diseases.
Industry
In the industrial sector, synthetic peptides are used in the development of new materials, such as hydrogels and nanomaterials. They are also used in the production of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, and other proteins to modulate cellular processes. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA: A shorter version of the peptide with similar properties.
Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-NH2.TFA: A peptide with an additional lysine-leucine-aspartic acid sequence.
Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2: A peptide without the trifluoroacetic acid counterion.
Uniqueness
The uniqueness of Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA lies in its specific sequence and structure, which confer distinct properties and functions
Properties
Molecular Formula |
C70H123F3N16O21 |
---|---|
Molecular Weight |
1581.8 g/mol |
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-6-aminohexanoyl)amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C68H122N16O19.C2HF3O2/c1-35(2)26-45(57(72)92)76-66(101)51(32-54(86)87)82-64(99)49(30-39(9)10)78-59(94)43(21-15-18-24-70)74-62(97)47(28-37(5)6)81-68(103)53(34-56(90)91)84-65(100)50(31-40(11)12)79-60(95)44(22-16-19-25-71)75-61(96)46(27-36(3)4)80-67(102)52(33-55(88)89)83-63(98)48(29-38(7)8)77-58(93)42(73-41(13)85)20-14-17-23-69;3-2(4,5)1(6)7/h35-40,42-53H,14-34,69-71H2,1-13H3,(H2,72,92)(H,73,85)(H,74,97)(H,75,96)(H,76,101)(H,77,93)(H,78,94)(H,79,95)(H,80,102)(H,81,103)(H,82,99)(H,83,98)(H,84,100)(H,86,87)(H,88,89)(H,90,91);(H,6,7) |
InChI Key |
WCUGBARJLYQTSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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